An In-Depth Technical Guide to 2-(1-Heptynyl)nicotinonitrile (CAS 885949-68-8): Synthesis, Properties, and Investigational Potential
An In-Depth Technical Guide to 2-(1-Heptynyl)nicotinonitrile (CAS 885949-68-8): Synthesis, Properties, and Investigational Potential
This technical guide provides a comprehensive overview of 2-(1-Heptynyl)nicotinonitrile, a molecule of significant interest in contemporary medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related chemical structures and reactions to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic route, its potential as a therapeutic agent, and the experimental workflows required to validate its activity.
Core Molecular Identity and Physicochemical Profile
2-(1-Heptynyl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a heptynyl chain. The nicotinonitrile core is a prevalent scaffold in numerous biologically active molecules, recognized for its role in compounds with anticancer, antimicrobial, and antiviral properties.[1][2] The presence of the 1-heptynyl group, an alkyne, is particularly noteworthy, as aryl-alkyne motifs are key pharmacophores in a class of neurological drug candidates.[3]
Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(Hept-1-yn-1-yl)nicotinonitrile |
| CAS Number | 885949-68-8 |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| Canonical SMILES | CCCCC#CC1=NC=CC=C1C#N |
Data is computationally generated or inferred from structural analogs in the absence of published experimental values.
Predicted Physicochemical Properties
Proposed Synthesis: The Sonogashira Coupling Approach
The most logical and efficient synthetic route to 2-(1-Heptynyl)nicotinonitrile is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[5] In this case, the synthesis would involve the coupling of 1-heptyne with a 2-halonicotinonitrile (e.g., 2-chloro- or 2-bromonicotinonitrile).
Caption: Proposed synthesis of 2-(1-Heptynyl)nicotinonitrile via Sonogashira coupling.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established Sonogashira coupling procedures.[6][7][8]
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Reaction Setup:
-
To a dry, argon-flushed round-bottom flask, add 2-chloronicotinonitrile (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like copper(I) iodide (0.04 eq).
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Add a suitable solvent, such as degassed triethylamine or a mixture of toluene and diisopropylamine.
-
-
Addition of Alkyne:
-
Slowly add 1-heptyne (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting 2-halonicotinonitrile indicates reaction completion.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 2-(1-Heptynyl)nicotinonitrile.
-
Potential Biological Activity: A Candidate mGluR5 Negative Allosteric Modulator
The structural motif of an aryl or heteroaryl group linked to an alkyne is a hallmark of many potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][9] mGluR5 is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[10] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease-related dyskinesia.[3][11]
mGluR5 NAMs do not compete with the endogenous ligand, glutamate, at its binding site. Instead, they bind to a distinct allosteric site on the receptor, changing its conformation and reducing its response to glutamate.[10][12] This offers a more subtle and potentially safer way to modulate receptor activity compared to direct antagonists. Given that 2-(1-Heptynyl)nicotinonitrile possesses the key heteroaryl-alkyne pharmacophore, it is a prime candidate for investigation as an mGluR5 NAM.
Caption: Conceptual diagram of mGluR5 allosteric modulation.
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesis that 2-(1-Heptynyl)nicotinonitrile is an mGluR5 NAM, a series of well-established in vitro assays are necessary.
Workflow for In Vitro Characterization
Caption: Experimental workflow for characterizing a potential mGluR5 NAM.
Step-by-Step Protocol: Radioligand Binding Assay
This assay determines if the compound binds to the allosteric site of mGluR5 and with what affinity.
-
Preparation:
-
Prepare cell membranes from a cell line stably expressing human mGluR5.
-
Prepare a series of dilutions of the test compound, 2-(1-Heptynyl)nicotinonitrile.
-
-
Incubation:
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled mGluR5 allosteric modulator (e.g., [³H]MPEP).
-
Add the different concentrations of the test compound to compete with the radioligand for binding to the allosteric site.
-
-
Separation and Detection:
-
After incubation, rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand displacement against the concentration of the test compound.
-
Calculate the Ki value, which represents the affinity of the test compound for the mGluR5 allosteric site.
-
Step-by-Step Protocol: Functional Assay (Calcium Mobilization)
This assay determines if the compound acts as a NAM by inhibiting the receptor's function.
-
Cell Preparation:
-
Culture cells expressing mGluR5 and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
-
Compound Application:
-
Add varying concentrations of 2-(1-Heptynyl)nicotinonitrile to the cells and incubate.
-
-
Agonist Stimulation:
-
Stimulate the cells with a known concentration of a glutamate agonist (e.g., quisqualate).
-
-
Signal Detection:
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a plate reader.
-
-
Data Analysis:
-
Plot the inhibition of the agonist-induced calcium signal against the concentration of the test compound.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the maximal response to the agonist.
-
Safety and Handling
As with any investigational compound, 2-(1-Heptynyl)nicotinonitrile should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15][16] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, related nicotinonitrile compounds can be toxic if swallowed, in contact with skin, or if inhaled.[18] Assume the compound is hazardous and handle it accordingly.
Conclusion and Future Directions
2-(1-Heptynyl)nicotinonitrile represents a promising, yet underexplored, chemical entity. Its structure strongly suggests potential as a negative allosteric modulator of mGluR5, a target of high therapeutic value for a range of CNS disorders. This guide provides a foundational framework for its synthesis and biological evaluation.
Future research should focus on:
-
Experimental Validation: Performing the proposed synthesis and confirming the structure of the compound.
-
In Vitro Pharmacology: Executing the described binding and functional assays to confirm its activity and selectivity as an mGluR5 NAM.
-
In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of anxiety, depression, or other relevant CNS disorders to evaluate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.
The exploration of 2-(1-Heptynyl)nicotinonitrile and its derivatives could pave the way for a new class of therapeutics for challenging neurological and psychiatric conditions.
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